molecular formula C7H7NS B12066351 1-(Thiophen-2-yl)prop-2-yn-1-amine

1-(Thiophen-2-yl)prop-2-yn-1-amine

Cat. No.: B12066351
M. Wt: 137.20 g/mol
InChI Key: MDSYUPGTLROXAK-UHFFFAOYSA-N
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Description

1-(Thiophen-2-yl)prop-2-yn-1-amine is an organic compound featuring a thiophene ring attached to a prop-2-yn-1-amine group. This compound is part of the propargylamine family, known for its versatile applications in various fields, including pharmaceuticals and materials science. The thiophene ring, a five-membered aromatic ring containing sulfur, imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Thiophen-2-yl)prop-2-yn-1-amine can be synthesized through several methods. One common approach involves the reaction of thiophene-2-carbaldehyde with propargylamine under basic conditions. This reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. The mixture is refluxed for several hours to yield the desired product.

Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors is also explored to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-(Thiophen-2-yl)prop-2-yn-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of thiophene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into thiophene-2-ylpropan-1-amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products Formed:

    Oxidation: Thiophene-2-carboxylic acid derivatives.

    Reduction: Thiophene-2-ylpropan-1-amine.

    Substitution: Various N-substituted derivatives.

Scientific Research Applications

1-(Thiophen-2-yl)prop-2-yn-1-amine has numerous applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its role in developing drugs targeting neurodegenerative diseases like Parkinson’s and Alzheimer’s.

    Industry: Utilized in the production of organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-(Thiophen-2-yl)prop-2-yn-1-amine involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes like monoamine oxidase (MAO), leading to increased levels of neurotransmitters. This inhibition is crucial for its potential therapeutic effects in treating neurodegenerative diseases. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity.

Comparison with Similar Compounds

    Thiopropamine: An analogue of amphetamine with a thiophene ring, known for its stimulant effects.

    1-(Prop-2-yn-1-yl)-3-(thiophen-2-yl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine: A compound with similar structural features used in various chemical applications.

Uniqueness: 1-(Thiophen-2-yl)prop-2-yn-1-amine stands out due to its unique combination of a thiophene ring and a propargylamine group, which imparts distinct chemical reactivity and biological activity. Its versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C7H7NS

Molecular Weight

137.20 g/mol

IUPAC Name

1-thiophen-2-ylprop-2-yn-1-amine

InChI

InChI=1S/C7H7NS/c1-2-6(8)7-4-3-5-9-7/h1,3-6H,8H2

InChI Key

MDSYUPGTLROXAK-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CS1)N

Origin of Product

United States

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